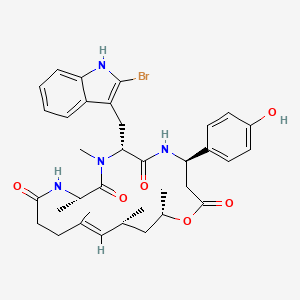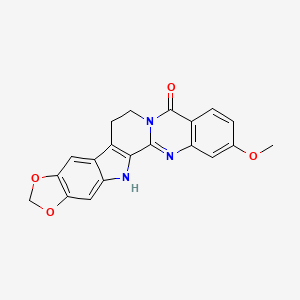![molecular formula C63H101N2+ B1262616 2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)
2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DiIC18(7)(1+) is the cationic form of a C7 cyanine dye having 3,3-dimethyl-1-octadecylindoleinine units at each end. It has a role as a fluorochrome. It is a cyanine dye and an indolium ion.
Aplicaciones Científicas De Investigación
Photoelectric Conversion in Solar Cells
A significant application of similar compounds is found in the field of dye-sensitized solar cells. Research conducted by Wu et al. (2009) investigated carboxylated cyanine dyes, closely related in structure, for their photophysical and electrochemical properties. These dyes were used as sensitizers in nanocrystalline TiO2 solar cells, demonstrating an improvement in photoelectric conversion efficiency. This suggests that compounds like 2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium can play a crucial role in enhancing the efficiency of solar cells (Wu et al., 2009).
Organic-Inorganic Hybrid Films
The compound's applications extend to organic-inorganic hybrid films, as evidenced by Ishihara (2017). Their research utilized near-field and far-field fluorescence spectroscopy to study the aggregation states of similar cyanine dyes in these films. The findings provide insights into the microenvironmental changes and the interaction of organic dye molecules in hybrid systems, indicating potential applications in advanced material science and nanotechnology (Ishihara, 2017).
NIR Electrochemical Fluorescence Switching
Another intriguing application area is NIR electrochemical fluorescence switching. Seo et al. (2014) explored a polymethine dye similar in structure for its reversible electrochemical fluorescence switching in the NIR region. This research highlights the potential of using such compounds in advanced optical and electronic applications, including sensors and optical data storage (Seo et al., 2014).
Resonance Raman and Infrared Studies
The compound's characteristics have also been studied through resonance Raman and infrared spectroscopy. Fujimoto et al. (1992) conducted studies on similar Langmuir-Blodgett films, providing insights into the molecular orientation and structural properties of these compounds, which is valuable for applications in molecular electronics and photonics (Fujimoto et al., 1992).
Photoinduced Spectral Change
Ishihara et al. (2014) also demonstrated the photoinduced spectral change for hybrid films using a similar cyanine dye. This work provides a basis for developing optically controlled functions in photoresponsive systems, which can be applied in various optical devices (Ishihara et al., 2014).
Propiedades
Fórmula molecular |
C63H101N2+ |
|---|---|
Peso molecular |
886.5 g/mol |
Nombre IUPAC |
(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole |
InChI |
InChI=1S/C63H101N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3/q+1 |
Clave InChI |
SZNXJAAOEKPPMN-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



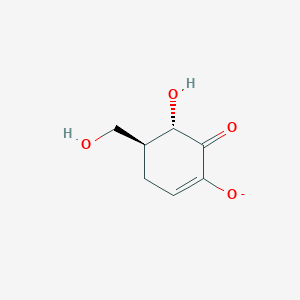
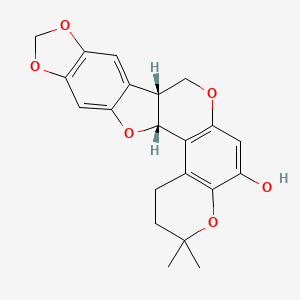
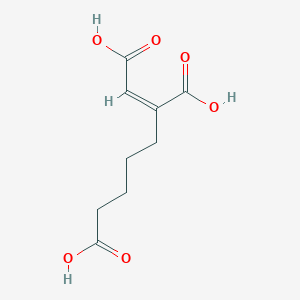
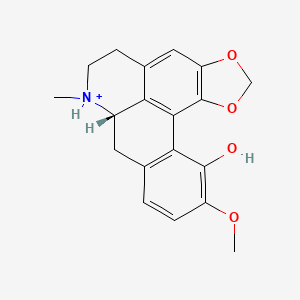
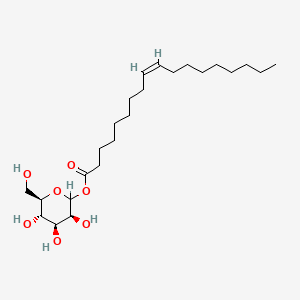
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)
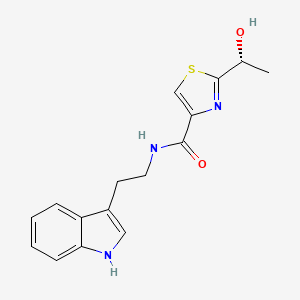
![2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262545.png)
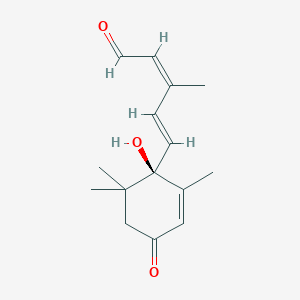
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)
